4-bromo-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole
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Overview
Description
4-Bromo-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. It is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a pyrazole core. This compound is primarily used as a research chemical and building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-bromo-3,5-diphenyl-1H-pyrazole with fluorinating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in the presence of a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Reduced forms with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
4-Bromo-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-diphenyl-1H-pyrazole: Lacks the fluorine atoms present in 4-bromo-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole.
3,5-Bis(4-fluorophenyl)-4-bromopyrazole: Similar structure but without the methyl group on the pyrazole ring.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11BrF2N2 |
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Molecular Weight |
349.17 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C16H11BrF2N2/c1-21-16(11-4-8-13(19)9-5-11)14(17)15(20-21)10-2-6-12(18)7-3-10/h2-9H,1H3 |
InChI Key |
SGGFLLJMHLCEHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)F)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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